molecular formula C5H11NOS B561394 N,N-dimethyl-1-methylsulfinylethenamine CAS No. 106241-04-7

N,N-dimethyl-1-methylsulfinylethenamine

Cat. No.: B561394
CAS No.: 106241-04-7
M. Wt: 133.209
InChI Key: MITKLGDIAOOSHP-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-methylsulfinylethenamine is a chemical compound with the molecular formula C5H11NOS This compound is characterized by the presence of a dimethylamino group and a methylsulfinyl group attached to an ethenamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-methylsulfinylethenamine typically involves the reaction of dimethylamine with a suitable sulfoxide precursor under controlled conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as the sulfoxide source. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-methylsulfinylethenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted amines and related compounds.

Scientific Research Applications

N,N-dimethyl-1-methylsulfinylethenamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-methylsulfinylethenamine involves its interaction with specific molecular targets and pathways. The compound’s sulfoxide group can participate in redox reactions, influencing cellular processes. Additionally, the dimethylamino group can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(methylsulfonyl)ethanamine
  • N,N-Dimethyl-1-(methylthio)ethenamine
  • N,N-Dimethyl-1-(methylsulfinyl)propane

Uniqueness

N,N-dimethyl-1-methylsulfinylethenamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its sulfoxide group provides unique redox properties, while the dimethylamino group offers versatility in chemical modifications.

Properties

CAS No.

106241-04-7

Molecular Formula

C5H11NOS

Molecular Weight

133.209

IUPAC Name

N,N-dimethyl-1-methylsulfinylethenamine

InChI

InChI=1S/C5H11NOS/c1-5(6(2)3)8(4)7/h1H2,2-4H3

InChI Key

MITKLGDIAOOSHP-UHFFFAOYSA-N

SMILES

CN(C)C(=C)S(=O)C

Synonyms

Ethenamine, N,N-dimethyl-2-(methylsulfinyl)- (9CI)

Origin of Product

United States

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